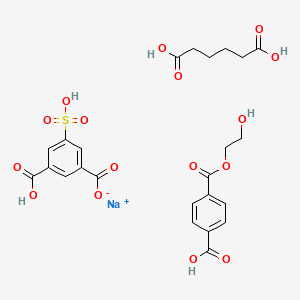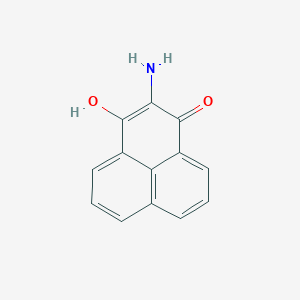
2-Amino-3-hydroxy-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-phenalen-1-one is an organic compound with a unique structure that includes both amino and hydroxyl functional groups attached to a phenalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-phenalen-1-one typically involves the reaction of 1,8-naphthalic anhydride with malonates to form 3-hydroxyphenalenones, which can then be further modified.
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques such as heating, stirring, and the use of common reagents like sulfuric acid and organic solvents .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-phenalen-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic halogenation and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nucleophilic substitution often involves sodium azide.
Major Products Formed
Oxidation: Quinones and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated and azido derivatives.
Scientific Research Applications
2-Amino-3-hydroxy-phenalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various phenalenone derivatives.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-phenalen-1-one involves its ability to generate reactive oxygen species (ROS) when exposed to light, making it an effective photosensitizer. This property is particularly useful in photodynamic therapy, where the compound can induce cell death in targeted tissues by generating ROS .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1H-phenalen-1-one: Similar structure but lacks the amino group.
2-Chlorophenalenediones: Contains a chlorine substituent instead of an amino group.
2-Iodophenalenone: Contains an iodine substituent instead of an amino group.
Uniqueness
2-Amino-3-hydroxy-phenalen-1-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
CAS No. |
64081-59-0 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-amino-3-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H9NO2/c14-11-12(15)8-5-1-3-7-4-2-6-9(10(7)8)13(11)16/h1-6,15H,14H2 |
InChI Key |
LFWCWFKXKIEFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=C(C(=O)C3=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
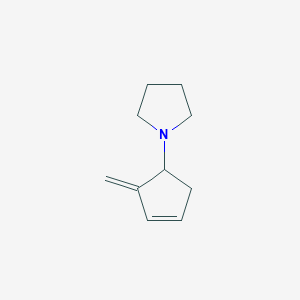
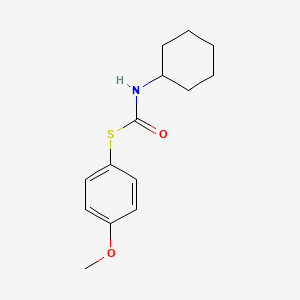
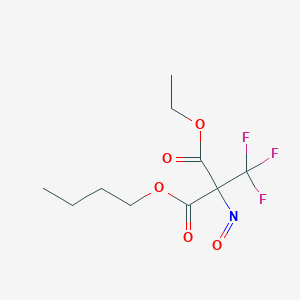

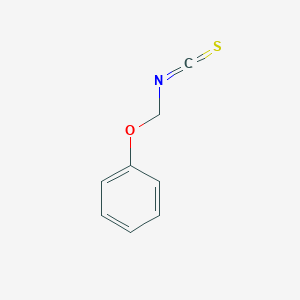
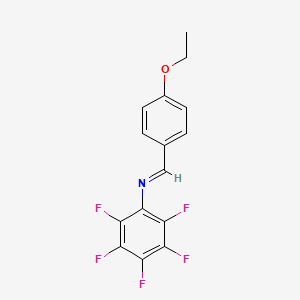
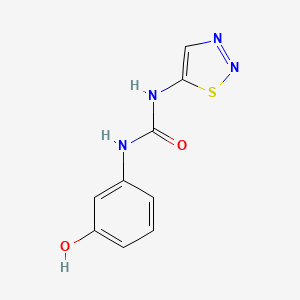


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)


